[(6-Cyanohexyl)amino](oxo)acetic acid
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Overview
Description
(6-Cyanohexyl)aminoacetic acid is a compound with a unique structure that includes a cyano group, a hexyl chain, and an amino group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyanohexyl)aminoacetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of (6-Cyanohexyl)aminoacetic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(6-Cyanohexyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of (6-Cyanohexyl)aminoacetic acid.
Scientific Research Applications
(6-Cyanohexyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Cyanohexyl)aminoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
(6-Cyanohexyl)aminoacetic acid can be compared with other cyanoacetamide derivatives, which also contain cyano and amide groups. Similar compounds include:
N-cyanoacetamides: These compounds have similar reactivity and can be used in the synthesis of heterocyclic compounds.
Cyanoacetic acid derivatives: These compounds share the cyano group and can undergo similar chemical reactions.
Properties
CAS No. |
62578-26-1 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(6-cyanohexylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C9H14N2O3/c10-6-4-2-1-3-5-7-11-8(12)9(13)14/h1-5,7H2,(H,11,12)(H,13,14) |
InChI Key |
OWRNUAFFRLRVMO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(=O)O)CCC#N |
Origin of Product |
United States |
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